4-(2-Chlorophenoxy)aniline
Overview
Description
4-(2-Chlorophenoxy)aniline is an organic compound with the chemical formula C₁₂H₁₀ClNO It is a derivative of aniline, where the aniline ring is substituted with a 2-chlorophenoxy group
Biochemical Analysis
Cellular Effects
It is known that anilines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . Specific details about these interactions and their consequences are currently lacking.
Metabolic Pathways
The metabolic pathways involving 4-(2-Chlorophenoxy)aniline, including any enzymes or cofactors it interacts with, are not well-characterized
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation . Specific details about these processes are currently lacking.
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
A common synthesis method for 4-(2-Chlorophenoxy)aniline involves the introduction of o-chloro and phenoxy groups into aniline. One specific method includes the reaction of 2-chlorophenol with aniline in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial settings to enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Chlorophenoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenoxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenoxy)aniline
- 4-(4-Chlorophenoxy)aniline
- 2-(2-Chlorophenoxy)aniline
Uniqueness
4-(2-Chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, such as 2-(4-Chlorophenoxy)aniline, the position of the chlorophenoxy group influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
4-(2-chlorophenoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVDUWJVFNUYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205269 | |
Record name | Benzenamine, 4-(2-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56705-85-2 | |
Record name | 4-(2-Chlorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56705-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(2-chlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056705852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(2-chlorophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90205269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-chlorophenoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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